CSPD Substrate
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Overview
Description
The compound known as Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate, commonly referred to as CSPD Substrate, is a chemiluminescent substrate for alkaline phosphatase. This compound is widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), nucleic acid detection, and blotting techniques such as Western blotting and Southern blotting. The chemiluminescent properties of this substrate allow for highly sensitive detection of biomolecules through light emission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves several key steps:
Formation of the spirodioxetane ring: This step typically involves the reaction of a suitable precursor with a peroxide under controlled conditions to form the spirodioxetane ring.
Introduction of the phosphate group: The phenyl phosphate moiety is introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent.
Final assembly: The final compound is assembled by coupling the spirodioxetane intermediate with the phenyl phosphate group under appropriate conditions.
Industrial Production Methods
Industrial production of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate primarily undergoes the following types of reactions:
Dephosphorylation: Catalyzed by alkaline phosphatase, this reaction removes the phosphate group, leading to the formation of an intermediate that decomposes to emit light.
Oxidation: The spirodioxetane ring can undergo oxidation, which is a key step in the chemiluminescent reaction.
Common Reagents and Conditions
Alkaline phosphatase: This enzyme catalyzes the dephosphorylation reaction.
Buffer solutions: Typically, an alkaline buffer is used to maintain the optimal pH for the enzyme activity.
Oxidizing agents: These may be used in the synthesis and activation of the spirodioxetane ring.
Major Products
The major product of the chemiluminescent reaction is light, which is emitted as the intermediate decomposes. This light emission is used for the detection of biomolecules in various assays.
Scientific Research Applications
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used in assays to detect the presence of specific enzymes or other biomolecules.
Biology: Employed in Western blotting, Southern blotting, and other techniques to study proteins and nucleic acids.
Medicine: Utilized in diagnostic assays to detect disease markers.
Industry: Applied in quality control processes to ensure the presence or absence of specific biomolecules in products.
Mechanism of Action
The mechanism of action of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves the following steps:
Dephosphorylation: Alkaline phosphatase removes the phosphate group from the substrate.
Formation of an intermediate: The removal of the phosphate group leads to the formation of a metastable intermediate.
Light emission: The intermediate decomposes, releasing energy in the form of visible light. This light emission is detected using imaging systems such as X-ray film or luminescence imagers.
Comparison with Similar Compounds
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate is often compared with other chemiluminescent substrates such as Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-bromo)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate (CDP-Star). While both compounds are used for similar applications, Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate is known for its higher sensitivity and faster time to peak light emission .
List of Similar Compounds
- Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-bromo)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate (CDP-Star)
- Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-fluoro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate
- Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-iodo)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate
Biological Activity
CSPD (Chemiluminescent Substrate for Alkaline Phosphatase) is a substrate used primarily in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISAs). Its biological activity is significant in various applications, including diagnostics and research. This article delves into the biological activity of CSPD substrate, exploring its mechanisms, applications, and relevant research findings.
Overview of this compound
CSPD is a 1,2-dioxetane compound that emits light upon hydrolysis by alkaline phosphatase (AP). The light emission occurs at a wavelength of 475 nm, making it suitable for sensitive detection methods in biological assays. The substrate is known for its sustained signal over time, which is beneficial for various experimental conditions.
The mechanism by which CSPD functions involves the following steps:
- Enzymatic Reaction : Upon interaction with alkaline phosphatase, CSPD undergoes hydrolysis.
- Light Emission : The hydrolysis leads to the formation of an excited state that emits light, detectable by luminometers.
- Signal Amplification : The intensity and duration of the emitted light can be influenced by various factors, including temperature and enzyme concentration.
Biological Activity and Applications
CSPD's biological activity has been explored in several contexts:
- Diagnostic Applications : CSPD is widely used in immunoassays to detect specific proteins or antibodies in clinical samples. Its high sensitivity allows for the detection of low-abundance targets.
- Research Applications : In molecular biology, CSPD serves as a tool for studying enzyme kinetics and protein interactions.
Case Studies
-
Detection of Pathogens :
- A study demonstrated the efficacy of CSPD in detecting Listeria monocytogenes in food samples. The assay showed high sensitivity and specificity, highlighting CSPD's role in food safety diagnostics.
-
Cancer Biomarker Detection :
- Research indicated that CSPD-based assays could effectively quantify cancer biomarkers in serum samples. This application underscores its potential in early cancer detection and monitoring treatment efficacy.
Comparative Studies
A comparative analysis of CSPD with other substrates like CDP-Star revealed differences in performance characteristics:
Substrate | Emission Max (nm) | Detection Limit | Signal Duration |
---|---|---|---|
CSPD | 475 | pg-ng range | Sustained |
CDP-Star | 461 | pg-ng range | Shorter |
Detailed Research Findings
- Stability and Sensitivity : Research has shown that CSPD maintains stability under various conditions, making it a reliable choice for prolonged assays. Its sensitivity allows for the detection of analytes at picogram levels, which is crucial for applications requiring high specificity.
- Enzyme Kinetics Studies : Studies utilizing CSPD have provided insights into enzyme kinetics, revealing how different factors such as pH and temperature affect enzymatic activity. This information is vital for optimizing assay conditions.
- Regulatory Mechanisms : Investigations into the regulatory mechanisms involving alkaline phosphatase have highlighted how CSPD can be used to study post-translational modifications and their effects on enzyme activity.
Properties
CAS No. |
142849-53-4 |
---|---|
Molecular Formula |
C18H20ClNa2O7P |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H22ClO7P.2Na/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13;;/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
AASGHQHJTWUGDK-UHFFFAOYSA-L |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)([O-])[O-].[Na+].[Na+] |
Synonyms |
CSPD Substrate |
Origin of Product |
United States |
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